REACTION_SMILES
|
[CH2:10]([N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])[CH3:16].[CH3:17][O:18][c:19]1[cH:20][cH:21][c:22]([S:25](=[O:26])(=[O:27])[Cl:28])[cH:23][cH:24]1.[CH3:36][N:37]([CH3:38])[c:39]1[cH:40][cH:41][n:42][cH:43][cH:44]1.[O:30]1[CH2:31][CH2:32][O:33][CH2:34][CH2:35]1.[OH2:29].[OH:1][CH:2]1[CH2:3][NH:4][CH:5]([C:7]([OH:8])=[O:9])[CH2:6]1>>[OH:1][CH:2]1[CH2:3][N:4]([S:25]([c:22]2[cH:21][cH:20][c:19]([O:18][CH3:17])[cH:24][cH:23]2)(=[O:26])=[O:27])[CH:5]([C:7]([OH:8])=[O:9])[CH2:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(S(=O)(=O)N2CC(O)CC2C(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:10]([N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])[CH3:16].[CH3:17][O:18][c:19]1[cH:20][cH:21][c:22]([S:25](=[O:26])(=[O:27])[Cl:28])[cH:23][cH:24]1.[CH3:36][N:37]([CH3:38])[c:39]1[cH:40][cH:41][n:42][cH:43][cH:44]1.[O:30]1[CH2:31][CH2:32][O:33][CH2:34][CH2:35]1.[OH2:29].[OH:1][CH:2]1[CH2:3][NH:4][CH:5]([C:7]([OH:8])=[O:9])[CH2:6]1>>[OH:1][CH:2]1[CH2:3][N:4]([S:25]([c:22]2[cH:21][cH:20][c:19]([O:18][CH3:17])[cH:24][cH:23]2)(=[O:26])=[O:27])[CH:5]([C:7]([OH:8])=[O:9])[CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(S(=O)(=O)N2CC(O)CC2C(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |